Tiopinac

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Tiopinac is a chemical compound recognized for its therapeutic potential, particularly in the realm of anti-inflammatory and analgesic applications. It is classified as a non-steroidal anti-inflammatory drug (NSAID) and has been studied for its ability to alleviate pain and reduce inflammation. The compound's unique structure enables it to interact with biological targets effectively, making it a subject of interest in medicinal chemistry.

The chemical reactivity of Tiopinac primarily involves substitution reactions, particularly those involving sulfur and phosphorus. For instance, Tiopinac can be synthesized through the reaction of phosphinic acid thioesters with Grignard reagents, leading to the formation of benzyl sulfides as major products . The reactions often involve complex mechanisms that include ambident electrophilic behavior, where the compound can react at multiple sites, resulting in various products depending on the conditions employed.

Tiopinac exhibits significant biological activity, particularly as an anti-inflammatory and analgesic agent. It has been shown to inhibit key inflammatory mediators and pathways, contributing to its effectiveness in managing pain associated with inflammatory conditions. Studies indicate that Tiopinac can modulate the production of pro-inflammatory cytokines and reduce oxidative stress in biological systems . Its efficacy is comparable to other NSAIDs, making it a valuable option for therapeutic use.

The synthesis of Tiopinac involves several steps that can include:

- Preparation of Phosphinic Acid Thioesters: These are synthesized from corresponding phosphine oxides.

- Reaction with Grignard Reagents: The thioesters are treated with Grignard reagents to facilitate substitution reactions leading to the formation of Tiopinac analogs.

- Purification: The resulting compounds are purified using techniques like column chromatography to isolate Tiopinac .

This multi-step synthesis allows for the modification of Tiopinac's structure, potentially enhancing its therapeutic properties.

Tiopinac is primarily used in the treatment of conditions characterized by inflammation and pain, such as arthritis and other musculoskeletal disorders. Its application extends to various fields including:

- Pharmaceuticals: As a component in formulations aimed at relieving pain and inflammation.

- Research: Investigated for its potential in developing new anti-inflammatory drugs with improved safety profiles compared to traditional NSAIDs .

Studies on the interactions of Tiopinac with biological targets have revealed its ability to modulate inflammatory pathways effectively. Research indicates that Tiopinac interacts with cyclooxygenase enzymes, which play a critical role in the synthesis of prostaglandins—key mediators in inflammation and pain signaling. These interactions suggest that Tiopinac may offer advantages over conventional NSAIDs by providing effective relief while potentially minimizing gastrointestinal side effects commonly associated with these medications .

Several compounds exhibit similar properties to Tiopinac, including:

- Indomethacin: A widely used NSAID known for its anti-inflammatory effects but associated with gastrointestinal side effects.

- Naproxen: Another NSAID that provides effective pain relief but may also cause gastrointestinal issues.

- Diclofenac: Known for its potent anti-inflammatory properties but has been linked to cardiovascular risks.

| Compound | Type | Key Features | Side Effects |

|---|---|---|---|

| Tiopinac | NSAID | Anti-inflammatory, analgesic | Minimal gastrointestinal effects |

| Indomethacin | NSAID | Strong anti-inflammatory | Gastrointestinal discomfort |

| Naproxen | NSAID | Long-lasting analgesic | Gastrointestinal issues |

| Diclofenac | NSAID | Potent anti-inflammatory | Cardiovascular risks |

Tiopinac stands out due to its unique chemical structure and potential for reduced side effects compared to traditional NSAIDs, making it an attractive candidate for further research and development in therapeutic applications.

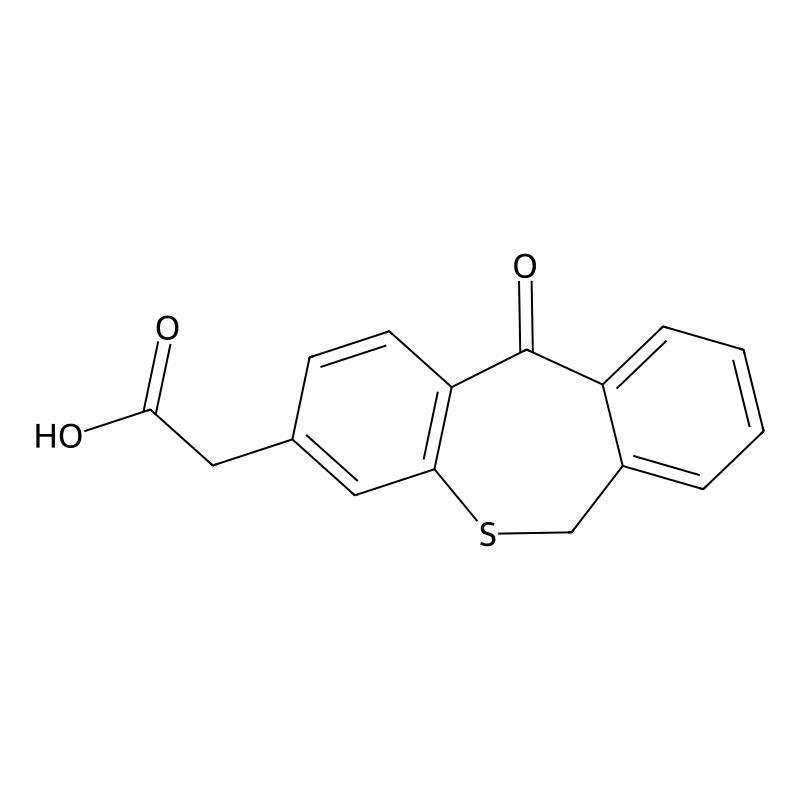

Tiopinac, systematically named 2-(11-oxo-6,11-dihydrodibenzo[b,e]thiepin-3-yl)acetic acid, was first synthesized in the late 1970s during investigations into tricyclic compounds with anti-inflammatory properties. Its discovery emerged from structural modifications of dibenzothiepin derivatives aimed at optimizing pharmacological activity while minimizing gastrointestinal toxicity. The name "tiopinac" derives from its chemical framework: thio- (sulfur), pin- (pine-like tricyclic structure), and -ac (carboxylic acid group). The compound is also recognized by its CAS registry number 61220-69-7 and INN/USAN designation.

Classification Within Heterocyclic Compound Families

Tiopinac belongs to the dibenzo[b,e]thiepin family, characterized by a seven-membered thiepin ring fused to two benzene rings (Figure 1). This class falls under tricyclic heterocycles, which incorporate sulfur as a heteroatom. Key structural features include:

- A central thiepin ring with a ketone group at position 11.

- An acetic acid side chain at position 3.

- Planar aromatic systems enabling π-π interactions with biological targets.

Its classification bridges non-steroidal anti-inflammatory drugs (NSAIDs) and tricyclic antidepressants, though it lacks the latter’s amine moiety.

Significance in Medicinal Chemistry Research

Tiopinac has been pivotal in exploring structure-activity relationships (SAR) of tricyclic anti-inflammatory agents. Its mechanism—prostaglandin synthesis inhibition—provided insights into COX enzyme modulation without significant cyclooxygenase-2 (COX-2) selectivity. Compared to classical NSAIDs like ibuprofen, tiopinac’s tricyclic scaffold reduces gastric irritation in preclinical models, making it a template for designing safer analgesics.

The original synthetic route for Tiopinac represents a foundational approach to constructing the dibenzothiepin core structure characteristic of this anti-inflammatory compound. The synthesis involves a multi-step sequence beginning with appropriately substituted aromatic precursors that undergo systematic functional group manipulations to achieve the tricyclic thiepin framework [1] [2].

The development of the original route focused on establishing efficient methods for forming the critical sulfur-containing seven-membered ring within the dibenzo framework. Early synthetic approaches utilized conventional organic chemistry methodologies, including Friedel-Crafts acylation reactions and subsequent cyclization processes. These methods required careful control of reaction conditions to achieve selective ring formation while avoiding unwanted side reactions [3] [2].

Key intermediates in the original synthetic pathway include diaryl compounds containing carboxylic acid functionalities positioned to enable intramolecular cyclization. The strategic placement of substituents on the aromatic rings allows for controlled reactivity during the cyclization step, ultimately leading to the formation of the desired 6,11-dihydro-11-oxodibenzo[b,e]thiepin-3-acetic acid structure [1] [2].

The original route demonstrated the fundamental feasibility of synthesizing Tiopinac through conventional organic synthesis approaches, establishing important precedents for subsequent methodological improvements. While these early methods provided proof-of-concept for the target structure, they also highlighted areas where optimization could enhance efficiency and scalability for potential pharmaceutical applications.

Alternative Synthesis Methodologies

Alternative synthetic methodologies for Tiopinac have been developed to address limitations identified in the original synthetic route. The most significant alternative approach was reported in the Journal of Heterocyclic Chemistry in 1982, which presented a modified synthetic strategy focusing on improved efficiency and reduced complexity [4] [5].

This alternative route employed reduction-based chemistry utilizing iodine-catalyzed reactions with red phosphorus as a key transformation. The methodology represented a strategic departure from traditional cyclization approaches by implementing reductive coupling processes that could be conducted under more controlled conditions [4]. The alternative synthesis demonstrated that multiple viable pathways could be developed for accessing the dibenzothiepin core structure.

Modern alternative methodologies have incorporated advances in catalytic chemistry, particularly metal-catalyzed coupling reactions that enable more efficient construction of the tricyclic framework. Copper and nickel-based catalytic systems have shown particular promise for facilitating the formation of carbon-sulfur bonds essential to the thiepin structure [6] [7]. These metal-catalyzed approaches often proceed under milder conditions compared to traditional methods while maintaining good selectivity for the desired product.

Additional alternative strategies have explored different retrosynthetic disconnections, focusing on varied approaches to constructing the seven-membered sulfur-containing ring. Some methodologies emphasize early introduction of the sulfur heteroatom, while others delay this incorporation until later synthetic stages. Each approach offers distinct advantages in terms of available starting materials, reaction conditions, and overall synthetic efficiency [8] [7].

Catalytic Systems and Reaction Kinetics

The development of efficient catalytic systems for Tiopinac synthesis has focused on optimizing both reaction rates and selectivity while minimizing harsh reaction conditions. Polyphosphoric acid (PPA) has emerged as a particularly effective catalytic system for cyclization reactions, offering unique advantages in promoting intramolecular ring closure processes [9] [10] [11].

Polyphosphoric acid functions as both a Brønsted acid catalyst and a dehydrating agent, facilitating cyclization reactions through activation of carbonyl groups while simultaneously removing water to drive equilibrium toward product formation. The use of PPA in Tiopinac synthesis typically requires temperatures ranging from 100-200°C, with reaction times varying from 30 minutes to 3 hours depending on substrate structure and desired conversion [9] [10].

Lewis acid catalytic systems, including aluminum chloride (AlCl₃) and iron chloride (FeCl₃), have been employed for Friedel-Crafts type reactions in alternative synthetic approaches. These catalysts operate through coordination to electron-rich aromatic systems, activating them toward electrophilic aromatic substitution reactions. Temperature requirements for Lewis acid-catalyzed processes typically range from 0-150°C, with reaction times extending from 1-24 hours [12].

Metal-catalyzed coupling reactions utilizing copper and nickel complexes represent modern approaches to dibenzothiepin synthesis. These catalytic systems enable formation of carbon-sulfur bonds under relatively mild conditions (80-150°C) while providing good control over regioselectivity. Reaction kinetics for metal-catalyzed processes typically show first-order dependence on both catalyst concentration and substrate concentration, with turnover frequencies varying based on ligand structure and reaction temperature [6] [7].

Microwave-assisted synthesis has been investigated as a method for enhancing reaction kinetics across various catalytic systems. Microwave heating can significantly reduce reaction times (5-40 minutes) while often improving yields and selectivity compared to conventional heating methods. The enhanced kinetics result from more efficient energy transfer and the ability to achieve higher effective temperatures in polar reaction media [9] [10].

Purification Techniques and Yield Optimization

Purification of Tiopinac and its synthetic intermediates requires careful selection of techniques appropriate for the specific chemical properties of each compound. Recrystallization represents the primary method for final product purification, utilizing the differential solubility of Tiopinac in various solvent systems to achieve high purity levels [13] [7].

Effective recrystallization solvents for Tiopinac include ethanol, methanol, and ethyl acetate, often employed as single solvents or in binary mixtures to optimize solubility characteristics. The recrystallization process typically involves dissolution at elevated temperature followed by controlled cooling to promote crystal formation. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity standards [14] [13].

Chromatographic purification techniques play essential roles in intermediate purification and analytical characterization. Silica gel chromatography using gradient elution with ethyl acetate/hexane mixtures provides effective separation of polar and nonpolar impurities. High-performance liquid chromatography (HPLC) serves both analytical and preparative functions, offering high-resolution separation capabilities for complex mixtures [15] [16].

Liquid-liquid extraction procedures enable selective removal of specific impurities based on differential partitioning between organic and aqueous phases. These techniques are particularly useful for removing residual catalysts, salts, and polar impurities that might otherwise interfere with subsequent synthetic steps or final product quality [17] [18].

Yield optimization strategies encompass both reaction condition optimization and purification efficiency improvements. Systematic investigation of reaction parameters including temperature, time, catalyst loading, and solvent selection can significantly enhance overall yields. Process optimization often involves statistical experimental design approaches to identify optimal conditions while minimizing the number of required experiments [19] [20].

Distillation techniques, particularly under reduced pressure, serve important functions in solvent recovery and removal of volatile impurities. These processes contribute to overall yield optimization by enabling solvent recycling and reducing material costs in large-scale synthesis applications [14] [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Related CAS

Other CAS

Wikipedia

Dates

2: Rooks WH 2nd, Tomolonis AJ, Maloney PJ, Roszkowski A, Wallach MB. The anti-inflammatory and analgesic profile of 6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-acetic acid (tiopinac). Agents Actions. 1980 Jun;10(3):266-73. PubMed PMID: 6967686.

3: Mroszczak EJ, Lee FW. Tiopinac absorption, distribution, excretion, and pharmacokinetics in man and animals. Drug Metab Dispos. 1980 Nov-Dec;8(6):415-21. PubMed PMID: 6109609.